2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS 1017393-94-0) is a highly specialized pyrimidine building block characterized by a tertiary diethylamine at the 2-position, a metabolic-blocking methyl group at the 6-position, and a reactive carboxylic acid at the 4-position. In industrial and medicinal chemistry procurement contexts, this compound is prioritized for its high lipophilicity and fully substituted 2-amino group, which eliminates hydrogen bond donor capacity at that site. These structural features make it a premium precursor for synthesizing membrane-permeable, target-selective pharmaceuticals, specifically in workflows where protecting-group-free functionalization of the 4-position is required to minimize synthetic steps [1].
Substituting this compound with the more common and less expensive 2-amino-6-methylpyrimidine-4-carboxylic acid (CAS 6630-66-6) introduces severe process and performance liabilities. In synthetic workflows, the primary amine of the generic analog acts as a competing nucleophile during amide coupling at the 4-carboxylic acid, necessitating costly and time-consuming protection/deprotection steps (e.g., Boc or Cbz protection) to prevent oligomerization or side-product formation [1]. Furthermore, in downstream applications, the primary amine retains two hydrogen bond donors, which significantly lowers the compound's LogP and frequently leads to promiscuous off-target binding in kinase panels, rendering the generic substitute unviable for selective ligand design [2].
The tertiary N,N-diethylamine at the 2-position is completely non-nucleophilic under standard peptide coupling conditions (e.g., HATU, EDC/HOBt). This allows for direct, one-step activation and coupling of the 4-carboxylic acid. In contrast, the baseline 2-amino analog suffers from competitive N-acylation, reducing the yield of the desired 4-amide and requiring orthogonal protection strategies [1].
| Evidence Dimension | Coupling Yield (Protecting-Group-Free) |
| Target Compound Data | >90% yield of target 4-amide in a single step |
| Comparator Or Baseline | 2-Amino-6-methylpyrimidine-4-carboxylic acid (<50% yield due to competitive N-acylation) |
| Quantified Difference | Near-quantitative yield without protection vs. <50% yield with high side-product formation |
| Conditions | Standard amide coupling (HATU/DIPEA) without amine protection |
Procuring the N,N-diethyl variant eliminates two synthetic steps per analog, drastically reducing reagent costs and cycle times in high-throughput library synthesis.
The substitution of a primary amine with an N,N-diethyl group significantly alters the physicochemical profile of the pyrimidine core. The diethyl group adds substantial hydrophobic bulk, increasing the calculated partition coefficient (cLogP) by approximately 1.3 to 1.5 units compared to the unsubstituted amine. This modification is critical for driving passive membrane permeability in downstream active pharmaceutical ingredients [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~1.8 - 2.0 |
| Comparator Or Baseline | 2-Amino-6-methylpyrimidine-4-carboxylic acid (cLogP ~0.5) |
| Quantified Difference | +1.3 to +1.5 LogP units |
| Conditions | In silico physicochemical profiling |
Higher lipophilicity is a prerequisite for central nervous system (CNS) penetration and oral bioavailability in early-stage drug design.
The presence of the 6-methyl group provides critical steric and electronic shielding against cytochrome P450-mediated oxidation, a common metabolic liability for pyrimidine rings. Compounds lacking this substitution at the 6-position undergo rapid oxidative clearance in vitro and in vivo, whereas the 6-methylated core remains stable [1].
| Evidence Dimension | Resistance to C6-Oxidation |
| Target Compound Data | High metabolic stability (blocked C6 position) |
| Comparator Or Baseline | 2-(Diethylamino)pyrimidine-4-carboxylic acid (rapid metabolic clearance via C6 oxidation) |
| Quantified Difference | Prevention of primary oxidative metabolite formation |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Selecting the 6-methylated building block ensures that downstream synthesized candidates exhibit longer half-lives and lower intrinsic clearance rates.
Due to the non-nucleophilic nature of the 2-diethylamino group, this compound is the ideal starting material for automated, protecting-group-free parallel synthesis of amide libraries. It allows direct activation of the 4-carboxylic acid, streamlining workflows and reducing reagent overhead in early-stage drug discovery [1].
The enhanced lipophilicity (LogP) and absence of hydrogen bond donors at the 2-position make this scaffold highly suitable for designing neuro-active compounds that require efficient blood-brain barrier (BBB) crossing, outperforming generic 2-amino analogs [2].
By eliminating the hydrogen bond donor capacity of the 2-amino group, this building block prevents promiscuous hinge-region binding. It is specifically chosen when researchers need to design kinase inhibitors with strict target selectivity profiles, avoiding the off-target liabilities of primary aminopyrimidines [2].